molecular formula C14H12ClN3OS B2688708 N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-28-3

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

Cat. No.: B2688708
CAS No.: 478066-28-3
M. Wt: 305.78
InChI Key: MXVVGJROEBAIQV-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is a compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of thiazole derivatives typically involves a reaction between a substituted thiourea and α-halo ketones . In the case of a similar compound, “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine”, the two precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide were reacted under Hantzsch thiazole synthesis conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, including “this compound”, can undergo various chemical reactions due to the presence of the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of novel derivatives, including the "N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide", demonstrating significant antimicrobial activities. One study presented the synthesis of a series of compounds that were more active against strains of Proteus vulgaris and Pseudomonas aeruginosa than the reference drugs, highlighting their potential in addressing bacterial infections (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticancer Applications

A variety of synthesized compounds related to "this compound" have been evaluated for their anticancer activities. One noteworthy study involved the synthesis and characterization of thiazole-5-carboxamide derivatives, indicating their potential against several cancer cell lines. This research underlines the importance of these compounds in the development of new anticancer agents (Cai, Liu, Li, Wei-li, Liu, & Nabo, 2016).

Immunoregulatory Antiinflammatory Agents

Compounds derived from "this compound" have been synthesized and assessed for their potential as immunoregulatory anti-inflammatory agents. A study highlighted that certain derivatives possess a desirable combination of anti-inflammatory and immunoregulatory activities, suggesting their use in treating conditions associated with inflammation and immune system dysregulation (Bender, Hill, Offen, Razgaitis, Lavanchy, Stringer, Sutton, Griswold, Dimartino, & Walz, 1985).

Mechanism of Action

Target of Action

The primary targets of N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The exact mode of action of This compound It is known that thiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

The biochemical pathways affected by This compound Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being affected.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of This compound It is known that thiazole derivatives have diverse biological activities . The specific molecular and cellular effects would depend on the exact nature of the biological activity being affected.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 . These properties could potentially be influenced by environmental factors.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-8-10(15)4-3-5-11(8)17-13(19)12-9(2)16-14-18(12)6-7-20-14/h3-7H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVVGJROEBAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=C3N2C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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